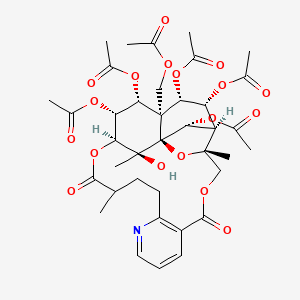
Glutinosin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glutinosin is a natural product found in Lavandula multifida, Isodon flavidus, and other organisms with data available.
Scientific Research Applications
1. Identification and Structure Analysis
- Glutinosine A , isolated from Litsea glutinosa, was studied for its structural properties using various spectroscopic techniques. However, it showed no activity in stimulating glucose consumption in HepG2 cells (Ji et al., 2019).
- Glutinosin C , another variant, was identified from the leaves of Isodon glutinosa. Its structure and stereochemistry were established through spectral analysis and single crystal X-ray analysis (Niu et al., 2002).
2. Glutinosin in Medical Research
- A study on glucans highlighted their significant effects on various types of cancers, leading to their approval as an official drug. While not directly about glutinosin, this research provides context for the exploration of natural compounds in cancer treatment (Šíma et al., 2019).
- Glucocorticoids (GCs) , related to glutinosin in their glucogenic properties, have been studied for their antiinflammatory and immunosuppressive effects. These studies help to understand the broader implications of glucogenic compounds in medical research (Schäcke et al., 2003).
3. Agricultural and Environmental Impact
- The study on trichothecenes , including glutinosin, discusses their broad range of biological activity, including their use as powerful inhibitors and toxic properties. This research is significant in understanding the environmental and agricultural implications of these compounds (Grovey, 2007).
4. Biologically Active Metabolic Products
- Research on the metabolic products of the mould Metarrhizium glutinosum S. Pope led to the discovery of glutinosin. This emphasizes the significance of microbial sources in the discovery of biologically active compounds (Brian & Mcgowan, 1946).
properties
Product Name |
Glutinosin |
|---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
1-[(2S,4bS,8aS)-2,4b,8,8-tetramethyl-3,4,5,6,7,8a,9,10-octahydro-1H-phenanthren-2-yl]ethane-1,2-diol |
InChI |
InChI=1S/C20H34O2/c1-18(2)9-5-10-20(4)15-8-11-19(3,17(22)13-21)12-14(15)6-7-16(18)20/h16-17,21-22H,5-13H2,1-4H3/t16-,17?,19-,20+/m0/s1 |
InChI Key |
FTAUCLDTIVGRBJ-KOQQBVACSA-N |
Isomeric SMILES |
C[C@@]1(CCC2=C(C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)C(CO)O |
Canonical SMILES |
CC1(CCCC2(C1CCC3=C2CCC(C3)(C)C(CO)O)C)C |
synonyms |
glutinosin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B1252221.png)


![1-(4-methylphenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea](/img/structure/B1252228.png)